molecular formula C18H16N10O3S B5365019 Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B5365019
M. Wt: 452.5 g/mol
InChI Key: HTSNMUAVQPWAIO-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features multiple heterocyclic rings and functional groups

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N10O3S/c1-3-30-17(29)13-11(28(26-22-13)16-14(19)24-31-25-16)8-32-18-20-15-12(21-23-18)9-6-4-5-7-10(9)27(15)2/h4-7H,3,8H2,1-2H3,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSNMUAVQPWAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=NC4=C(C5=CC=CC=C5N4C)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic synthesis. The process may include:

  • Formation of the 1,2,5-oxadiazole ring through cyclization reactions.
  • Introduction of the amino group via nucleophilic substitution.
  • Construction of the triazole ring through azide-alkyne cycloaddition (click chemistry).
  • Attachment of the indole and triazino moieties through condensation reactions.
  • Final esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-methyl-1H-1,2,3-triazole-4-carboxylate: A simpler analog lacking the indole and triazino moieties.

    Ethyl 1-(4-amino-1,2,5-oxadiazol-3-YL)-5-(methylthio)-1H-1,2,3-triazole-4-carboxylate: Similar structure with a methylthio group instead of the indole and triazino moieties.

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